3-Acetyl-5-methoxy-7-methylindole
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Overview
Description
3-Acetyl-5-methoxy-7-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-methoxy-7-methylindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 5-methoxy-7-methylindole and acetic anhydride .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Common reagents include phenylhydrazine, acetic anhydride, and methanesulfonic acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-methoxy-7-methylindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-Acetyl-5-methoxy-7-methylindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-methoxy-7-methylindole involves its interaction with various molecular targets and pathways. The indole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Methoxyindole: Shares the methoxy group but lacks the acetyl and methyl groups.
7-Methylindole: Similar methyl substitution but lacks the acetyl and methoxy groups.
Uniqueness: 3-Acetyl-5-methoxy-7-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, methoxy, and methyl groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(5-methoxy-7-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13NO2/c1-7-4-9(15-3)5-10-11(8(2)14)6-13-12(7)10/h4-6,13H,1-3H3 |
InChI Key |
DNTJFGJUJXYROY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C(=O)C)OC |
Origin of Product |
United States |
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